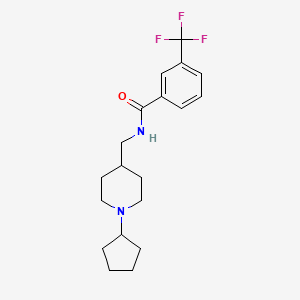

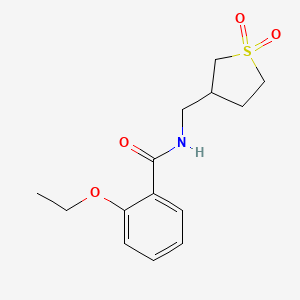

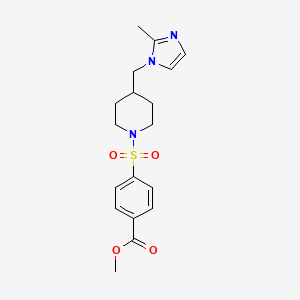

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1-Cyclopentylpiperidin-4-yl)methanamine” is a chemical compound with the molecular formula C11H22N2 . It’s used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of “(1-Cyclopentylpiperidin-4-yl)methanamine” consists of a cyclopentyl group attached to a piperidin-4-yl group via a methanamine linkage .Physical And Chemical Properties Analysis

The molecular weight of “(1-Cyclopentylpiperidin-4-yl)methanamine” is 182.31 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

1. Activators of Hypoxia-Inducible Factor 1 Pathways The compound has been found to be an activator of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions . The compound induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Inhibitory Bioactivity in HepG2 Cells

Preliminary in vitro studies indicated that the compound shows significant inhibitory bioactivity in HepG2 cells . HepG2 is a human liver cancer cell line, and the compound’s inhibitory activity could have potential applications in cancer treatment .

Inducing Apoptosis in Tumor Cells

The compound has been found to induce apoptosis in tumor cells . Apoptosis is a process of programmed cell death that occurs in multicellular organisms, and inducing apoptosis in tumor cells is a common strategy in cancer treatment .

Promoting Cell Cycle Arrest

The compound has been found to promote cell cycle arrest . Cell cycle arrest is a halt in the cell cycle, which can prevent cells from dividing and proliferating. This property could be useful in the treatment of diseases characterized by excessive cell proliferation, such as cancer .

Synthesis of Various Piperidine Derivatives

The compound can be used in the synthesis of various piperidine derivatives . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Pharmacological Applications

The compound has potential pharmacological applications . Piperidine derivatives have been found to have good biological potential and inhibitory activity , which could be useful in the development of new drugs .

Safety and Hazards

Mecanismo De Acción

Target of action

Benzamides and piperidines are known to interact with a variety of targets, including enzymes, receptors, and ion channels . The specific target of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would depend on its specific structure and functional groups.

Mode of action

The interaction of benzamides and piperidines with their targets often involves binding to a specific site on the target, which can modulate the target’s activity . The exact mode of action of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would need to be determined through experimental studies.

Biochemical pathways

Benzamides and piperidines can affect a variety of biochemical pathways, depending on their specific targets . The affected pathways of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would be related to its specific target(s).

Pharmacokinetics

The ADME properties of benzamides and piperidines can vary widely, depending on their specific structures . The pharmacokinetics of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would need to be studied experimentally.

Result of action

The molecular and cellular effects of benzamides and piperidines can include changes in enzyme activity, receptor signaling, and ion channel function . The specific effects of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would depend on its specific target(s) and mode of action.

Action environment

Environmental factors can influence the action, efficacy, and stability of benzamides and piperidines . The influence of environmental factors on “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would need to be determined through experimental studies.

Propiedades

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N2O/c20-19(21,22)16-5-3-4-15(12-16)18(25)23-13-14-8-10-24(11-9-14)17-6-1-2-7-17/h3-5,12,14,17H,1-2,6-11,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYUECBQGCCZHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-difluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2600476.png)

![Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2600481.png)

![prop-2-enyl 5-(2-methoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600488.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2600490.png)

![5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600495.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2600499.png)